Cas no 857086-93-2 ((aR,bS)-Bedaquiline)

(aR,bS)-Bedaquiline structure
(aR,bS)-Bedaquiline structure
상품 이름:(aR,bS)-Bedaquiline
CAS 번호:857086-93-2
MF:C32H31BrN2O2
메가와트:555.504747629166
MDL:MFCD28559416
CID:2950451
PubChem ID:11478467

(aR,bS)-Bedaquiline 화학적 및 물리적 성질

이름 및 식별자

    • 贝达坤琳杂质
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • (2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
    • (αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol (ACI)
    • CS-14812
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • BDBM50416574
    • C12776
    • AKOS027427103
    • (1S,2R)-1-(6-Bromo-2-methoxy-quinolin-3-yl)-4-methyl-amino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
    • 654653-93-7
    • (aR,bS)-Bedaquiline
    • (aS,bS)-rel-Bedaquiline
    • 857086-93-2
    • cis-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • CHEMBL1221824
    • SCHEMBL300920
    • MDL: MFCD28559416
    • 인치: 1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30?,32-/m0/s1
    • InChIKey: QUIJNHUBAXPXFS-AUPVMFHISA-N
    • 미소: BrC1C=CC2=C(C=1)C=C(C(=N2)OC)C(C1C=CC=CC=1)[C@@](C1=CC=CC2C=CC=CC1=2)(CCN(C)C)O

계산된 속성

  • 정밀분자량: 554.15689g/mol
  • 동위원소 질량: 554.15689g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 37
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 715
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 7.2
  • 토폴로지 분자 극성 표면적: 45.6

실험적 성질

  • 밀도: 1.3±0.1 g/cm3
  • 융해점: NA
  • 비등점: 702.7±60.0 °C at 760 mmHg
  • 플래시 포인트: 378.8±32.9 °C
  • 증기압: 0.0±2.3 mmHg at 25°C

(aR,bS)-Bedaquiline 보안 정보

(aR,bS)-Bedaquiline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S24490-10mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2
10mg
¥19502.0 2021-09-07
eNovation Chemicals LLC
D771501-1g
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
1g
$2455 2024-06-06
TRC
B119535-25mg
(aR,bS)-Bedaquiline
857086-93-2
25mg
$ 488.00 2023-04-19
TRC
B119535-100mg
(aR,bS)-Bedaquiline
857086-93-2
100mg
$ 1631.00 2023-04-19
1PlusChem
1P00G478-100mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
100mg
$836.00 2024-04-21
1PlusChem
1P00G478-1g
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
1g
$2416.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060492-250mg
(1S,2R)-Bedaquiline
857086-93-2 98%
250mg
¥10629.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060492-1g
(1S,2R)-Bedaquiline
857086-93-2 98%
1g
¥19528.00 2024-07-28
eNovation Chemicals LLC
D771501-250mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
250mg
$4970 2025-02-20
eNovation Chemicals LLC
D771501-100mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
100mg
$835 2024-06-06

(aR,bS)-Bedaquiline 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
3.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
4.1 Solvents: Tetrahydrofuran ;  30 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
5.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
5.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
5.5 Reagents: Water ;  rt
6.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 2

반응 조건
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
2.5 Reagents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 3

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 12 h, -78 °C; -78 °C → -40 °C
1.3 Reagents: Water ;  30 min, -40 °C
2.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ;  1 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  30 min, 80 °C
참조
A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage
Kong, De-Long; et al, Chinese Chemical Letters, 2015, 26(6), 790-792

합성회로 4

반응 조건
1.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 5

반응 조건
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
2.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
4.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
4.5 Reagents: Water ;  rt
5.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 6

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt → 0 °C; -5 °C; 5 min, rt; 14 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  < 30 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 7

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 8

반응 조건
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
3.5 Reagents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 9

반응 조건
1.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ;  1 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  30 min, 80 °C
참조
A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage
Kong, De-Long; et al, Chinese Chemical Letters, 2015, 26(6), 790-792

합성회로 10

반응 조건
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.5 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 11

반응 조건
1.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 12

반응 조건
1.1 Reagents: S8 ;  24 h, 125 °C
2.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 13

반응 조건
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 14

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

합성회로 15

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
참조
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

(aR,bS)-Bedaquiline Raw materials

(aR,bS)-Bedaquiline Preparation Products

추천 기사

추천 공급업체
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd